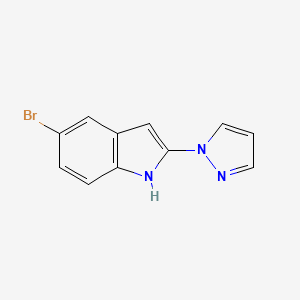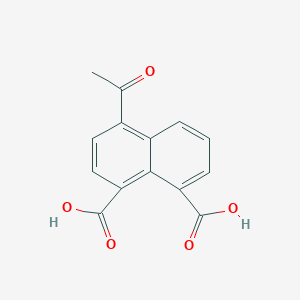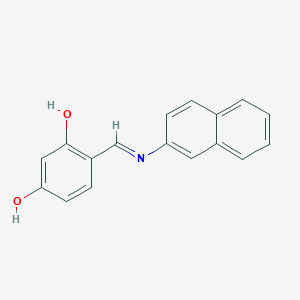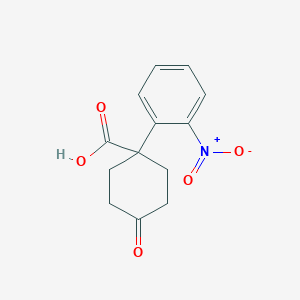![molecular formula C17H13FO2 B11853704 3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)
3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused with an oxirane ring. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one typically involves the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated naphthalene compound.
Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential use in drug development, particularly as an androgen receptor antagonist.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole: Contains both chlorophenyl and fluorophenyl groups with an oxirane ring.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxiran]-1-one imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs .
Properties
Molecular Formula |
C17H13FO2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)spiro[3,4-dihydronaphthalene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C17H13FO2/c18-13-7-5-11(6-8-13)15-9-12-3-1-2-4-14(12)16(19)17(15)10-20-17/h1-8,15H,9-10H2 |
InChI Key |
RELNFLNDUYFBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CO2)C(=O)C3=CC=CC=C31)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)





![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)


![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)



